Tetrahydrofurfuryl bromide

Catalog No.
S702524
CAS No.
1192-30-9
M.F
C5H9BrO
M. Wt
165.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydrofurfuryl bromide

CAS Number

1192-30-9

Product Name

Tetrahydrofurfuryl bromide

IUPAC Name

2-(bromomethyl)oxolane

Molecular Formula

C5H9BrO

Molecular Weight

165.03 g/mol

InChI

InChI=1S/C5H9BrO/c6-4-5-2-1-3-7-5/h5H,1-4H2

InChI Key

VOHILFSOWRNVJJ-UHFFFAOYSA-N

SMILES

C1CC(OC1)CBr

Canonical SMILES

C1CC(OC1)CBr

The exact mass of the compound Tetrahydrofurfuryl bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93886. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrahydrofurfuryl bromide (CAS 1192-30-9) is a fully saturated cyclic ether bearing a highly reactive bromomethyl group, functioning as a premier electrophilic building block in organic synthesis. It is primarily procured as a stable, distillable liquid (boiling point 169–171 °C at atmospheric pressure; 69–70 °C at 22 mmHg) for use in O-alkylation, N-alkylation, and the preparation of functionalized organometallic reagents. Unlike its highly unstable aromatic counterparts, the saturated tetrahydrofuran ring imparts excellent chemical stability under standard storage conditions, while the primary bromide ensures rapid and predictable SN2 reactivity. This combination of structural stability and leaving-group efficiency makes it a critical raw material for synthesizing pharmaceuticals, agrochemicals, and specialty ethers where the tetrahydrofurfuryl moiety must be introduced efficiently. [1]

Substituting tetrahydrofurfuryl bromide with cheaper alternatives like tetrahydrofurfuryl chloride (THFC) or the precursor tetrahydrofurfuryl alcohol (THFA) often leads to significant process inefficiencies. THFC is notably inert toward many standard nucleophiles, requiring harsh conditions that promote competing elimination reactions to yield unwanted 2-methylenetetrahydrofuran byproducts rather than the desired substitution product. Conversely, attempting to use THFA directly necessitates in situ activation (e.g., mesylation or tosylation), which introduces additional reagents, increases waste streams, and complicates downstream purification. Furthermore, substituting with the aromatic analog, furfuryl bromide, is practically unfeasible for most scalable workflows due to its extreme instability and rapid spontaneous polymerization at room temperature. Procuring THFB directly circumvents these issues, offering a reliable, one-step alkylating agent with high atom economy. [1]

Superior SN2 Reactivity and Yield vs. Tetrahydrofurfuryl Chloride

In comparative etherification studies, such as the synthesis of bis(tetrahydrofurfuryl) ether (BTHFE), the choice of halide significantly impacts reaction viability. Tetrahydrofurfuryl chloride reacts very slowly and only to a slight extent, suffering from competing elimination that produces 2-methylenetetrahydrofuran. In contrast, tetrahydrofurfuryl bromide undergoes efficient nucleophilic substitution with sodium tetrahydrofurfurylate, providing the desired alkylated products without requiring extreme thermal forcing that degrades the substrate. [1]

Evidence DimensionNucleophilic substitution efficiency
Target Compound DataEfficient SN2 displacement yielding stable ether products
Comparator Or BaselineTHFC (slight reaction, major byproduct 2-methylenetetrahydrofuran)
Quantified DifferenceSuppression of elimination pathways and successful product formation
ConditionsBase-mediated etherification reactions

Procuring the bromide over the chloride prevents costly yield losses and complex purification steps caused by unreactive starting materials and elimination byproducts.

Storage Stability and Handling vs. Aromatic Analogs

While furfuryl bromide (the unsaturated aromatic analog) is highly unstable and prone to rapid, exothermic polymerization at room temperature, tetrahydrofurfuryl bromide benefits from a fully saturated ring structure. THFB can be purified via vacuum distillation (69–70 °C at 22 mmHg) and, when properly fractionated, remains stable and colorless for months under standard cool, dry storage conditions. [1]

Evidence DimensionAmbient storage stability
Target Compound DataStable distillable liquid (>2 months shelf-life when pure)
Comparator Or BaselineFurfuryl bromide (rapid spontaneous polymerization)
Quantified DifferenceMonths of shelf-life vs. immediate degradation
ConditionsStandard laboratory storage (cool, dry, inert atmosphere)

Ensures reliable inventory management and reproducible batch-to-batch synthesis without the risk of spontaneous reagent degradation.

Streamlined Alkylation vs. Alcohol Precursor Activation

Direct utilization of THFB for amine or phenol alkylation eliminates the need for prior activation of tetrahydrofurfuryl alcohol (THFA). For example, in the synthesis of TGR5 agonists, THFB successfully alkylated dihydropyridone precursors in the presence of cesium carbonate at 60 °C, avoiding the multi-step tosylation or mesylation sequences required if starting from THFA. [1]

Evidence DimensionSynthetic step count for alkylation
Target Compound Data1-step direct alkylation
Comparator Or BaselineTHFA (requires 2 steps: activation then substitution)
Quantified DifferenceElimination of 1 synthetic step and associated activation reagents
ConditionsBase-mediated N/O-alkylation (e.g., Cs2CO3, DMF, 60 °C)

Reduces raw material costs, solvent waste, and cycle times in industrial manufacturing by enabling direct, one-step functionalization.

Pharmaceutical Intermediate Synthesis

Ideal for introducing the tetrahydrofurfuryl pharmacophore via N-alkylation or O-alkylation in drug discovery (e.g., TGR5 agonists). The bromide's high reactivity ensures complete conversion under mild basic conditions, avoiding the multi-step activation required by the alcohol precursor. [1]

Specialty Ether and Polymer Formulation

The preferred alkylating agent for synthesizing complex bis(tetrahydrofurfuryl) ethers or related protecting groups. Utilizing THFB avoids the severe elimination byproducts (such as 2-methylenetetrahydrofuran) that commonly plague reactions attempting to use the cheaper chloride analog. [2]

Preparation of Ring-Opened Grignard/Lithium Reagents

Used as a reliable precursor for generating organometallic intermediates that undergo controlled ring-opening to form valuable pent-4-en-1-ol derivatives, benefiting from the stable and highly reactive C-Br bond compared to less reactive halides.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (84.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1192-30-9

General Manufacturing Information

Furan, 2-(bromomethyl)tetrahydro-: INACTIVE

Dates

Last modified: 08-15-2023

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